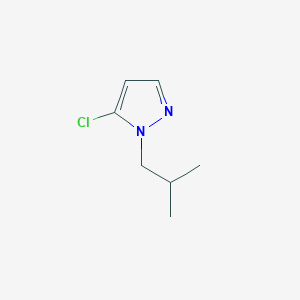
(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3,4-Dimetoxi fenil)-1H-1,2,4-triazol-3-il)metanol es un compuesto químico que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol unido a un grupo metanol y un grupo dimetoxi fenil. Los derivados de triazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (5-(3,4-dimetoxi fenil)-1H-1,2,4-triazol-3-il)metanol generalmente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclación que involucra hidracina y un compuesto de nitrilo adecuado.
Adición del grupo dimetoxi fenil: El grupo dimetoxi fenil se puede introducir mediante una reacción de sustitución nucleofílica utilizando un haluro de dimetoxi fenil adecuado.
Introducción del grupo metanol: El grupo metanol se puede agregar mediante una reacción de reducción utilizando un agente reductor como el borohidruro de sodio.
Métodos de producción industrial: En un entorno industrial, la producción de (5-(3,4-dimetoxi fenil)-1H-1,2,4-triazol-3-il)metanol puede implicar condiciones de reacción optimizadas, como temperatura y presión controladas, para garantizar un alto rendimiento y pureza. También se pueden utilizar catalizadores y solventes para mejorar la eficiencia de las reacciones.
Tipos de reacciones:
Oxidación: El grupo metanol en (5-(3,4-dimetoxi fenil)-1H-1,2,4-triazol-3-il)metanol puede sufrir oxidación para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para formar varios derivados, dependiendo del agente reductor utilizado.
Sustitución: El grupo dimetoxi fenil puede participar en reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.
Sustitución: Los haluros y otros nucleófilos se pueden utilizar para reacciones de sustitución.
Productos principales:
Productos de oxidación: Aldehídos y ácidos carboxílicos.
Productos de reducción: Varios derivados reducidos.
Productos de sustitución: Compuestos con diferentes grupos funcionales unidos al anillo fenil.
Aplicaciones Científicas De Investigación
(5-(3,4-Dimetoxi fenil)-1H-1,2,4-triazol-3-il)metanol tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se estudia por sus posibles propiedades terapéuticas, incluidas las actividades antifúngicas, antibacterianas y anticancerígenas.
Investigación biológica: Se utiliza como un compuesto de herramienta para estudiar varios procesos y vías biológicas.
Síntesis química: El compuesto sirve como intermedio en la síntesis de otras moléculas biológicamente activas.
Aplicaciones industriales: Puede utilizarse en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de (5-(3,4-dimetoxi fenil)-1H-1,2,4-triazol-3-il)metanol involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo de triazol interactúa con enzimas y receptores, lo que potencialmente inhibe su actividad. El grupo dimetoxi fenil puede mejorar la afinidad de unión y la selectividad del compuesto. El grupo metanol también puede desempeñar un papel en las propiedades farmacocinéticas generales del compuesto.
Compuestos similares:
- (5-Fenil-1H-1,2,4-triazol-3-il)metanol
- (5-(4-Metoxifenil)-1H-1,2,4-triazol-3-il)metanol
- (5-(3,4-Dimetoxi fenil)-1H-1,2,4-triazol-3-il)etanol
Comparación:
- (5-(3,4-Dimetoxi fenil)-1H-1,2,4-triazol-3-il)metanol es único debido a la presencia de ambos, el grupo dimetoxi fenil y el grupo metanol, que pueden conferir actividades biológicas y propiedades químicas distintas.
- (5-Fenil-1H-1,2,4-triazol-3-il)metanol carece de los grupos metoxi, lo que puede resultar en diferentes afinidades de unión y selectividades.
- (5-(4-Metoxifenil)-1H-1,2,4-triazol-3-il)metanol tiene solo un grupo metoxi, lo que puede afectar su actividad y propiedades generales.
- (5-(3,4-Dimetoxi fenil)-1H-1,2,4-triazol-3-il)etanol tiene un grupo etanol en lugar de un grupo metanol, lo que puede influir en sus propiedades farmacocinéticas.
Comparación Con Compuestos Similares
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol
- (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
- (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)ethanol
Comparison:
- (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both the dimethoxyphenyl group and the methanol group, which may confer distinct biological activities and chemical properties.
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol lacks the methoxy groups, which may result in different binding affinities and selectivities.
- (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol has only one methoxy group, which may affect its overall activity and properties.
- (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)ethanol has an ethanol group instead of a methanol group, which may influence its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C11H13N3O3/c1-16-8-4-3-7(5-9(8)17-2)11-12-10(6-15)13-14-11/h3-5,15H,6H2,1-2H3,(H,12,13,14) |
Clave InChI |
XIPQLJOIKXAYJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NNC(=N2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


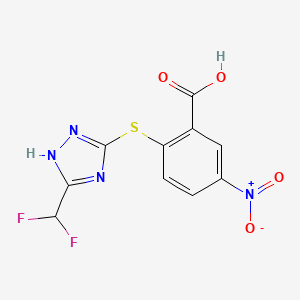

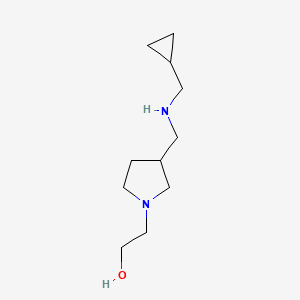
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)


![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)
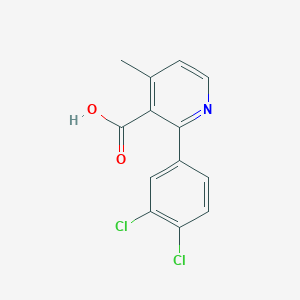

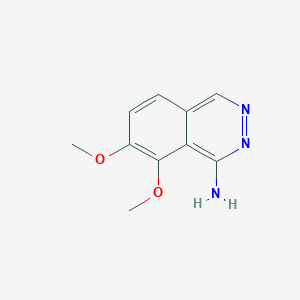
![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)
